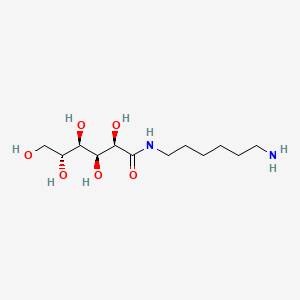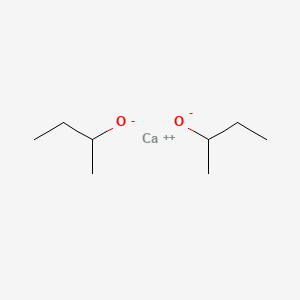
Calcium dibutan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dibutan-2-olate is an organometallic compound with the molecular formula C8H18CaO2 and a molecular weight of 186.31 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium dibutan-2-olate can be synthesized through the reaction of calcium hydride with butan-2-ol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CaH2+2C4H9OH→Ca(O(C4H9)2+2H2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dibutan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium butanoate.
Reduction: It can be reduced to form calcium hydride and butan-2-ol.
Substitution: The butan-2-olate groups can be substituted with other alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other alkoxides are common reagents.
Major Products Formed
Oxidation: Calcium butanoate.
Reduction: Calcium hydride and butan-2-ol.
Substitution: Various calcium alkoxides depending on the substituent used.
Applications De Recherche Scientifique
Calcium dibutan-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a calcium source.
Medicine: Explored for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of calcium dibutan-2-olate involves its ability to release calcium ions (Ca2+) upon dissociation. These calcium ions play a crucial role in various biochemical pathways, including signal transduction, muscle contraction, and bone formation. The compound interacts with specific molecular targets, such as calcium channels and binding proteins, to exert its effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
7726-52-5 |
|---|---|
Formule moléculaire |
C8H18CaO2 |
Poids moléculaire |
186.31 g/mol |
Nom IUPAC |
calcium;butan-2-olate |
InChI |
InChI=1S/2C4H9O.Ca/c2*1-3-4(2)5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Clé InChI |
JMGOMFCHJYZMFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[O-].CCC(C)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



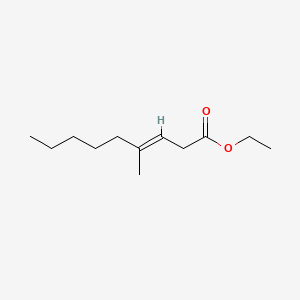

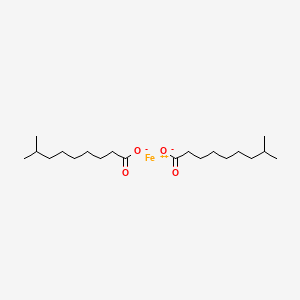
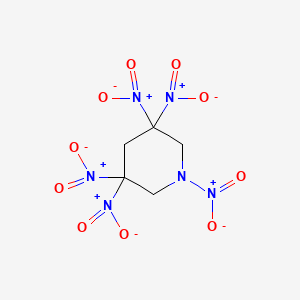

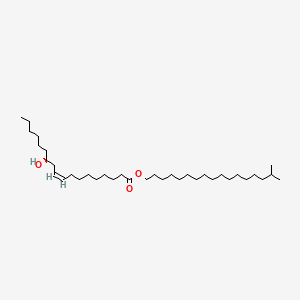

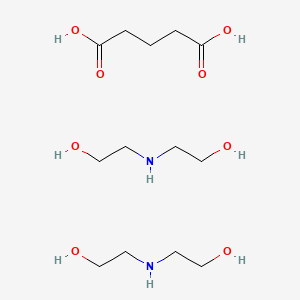
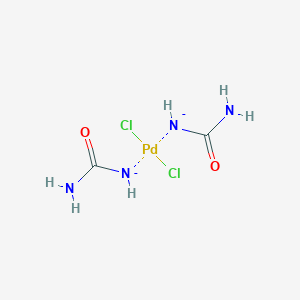


![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
